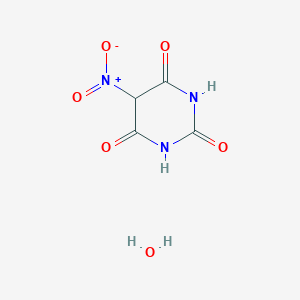

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate

Beschreibung

The exact mass of the compound 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-nitro-1,3-diazinane-2,4,6-trione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O5.H2O/c8-2-1(7(11)12)3(9)6-4(10)5-2;/h1H,(H2,5,6,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGZAIJTCJOZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209529-81-7 | |

| Record name | 5-Nitrobarbituric acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis and characterization of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, a compound of significant interest in medicinal and materials chemistry. Also known as 5-nitrobarbituric acid or dilituric acid, this pyrimidine derivative serves as a versatile building block for the synthesis of various biologically active molecules and functional materials. This document outlines a detailed experimental protocol for its synthesis, followed by a comprehensive overview of its characterization using modern analytical techniques. All quantitative data is summarized in structured tables for clarity and ease of comparison, and key experimental workflows are visualized using logical diagrams.

Introduction

5-Nitrohexahydropyrimidine-2,4,6-trione is a derivative of barbituric acid, characterized by the presence of a nitro group at the 5-position of the pyrimidine ring. This electron-withdrawing group significantly influences the chemical reactivity and physical properties of the molecule, making it a valuable precursor in organic synthesis. The compound typically exists as a hydrate, most commonly a trihydrate, which is a stable, crystalline solid. Its ability to form stable complexes with metal ions has also led to its use in analytical chemistry. This guide aims to provide researchers and professionals in the field of drug development and chemical synthesis with a thorough understanding of the preparation and properties of this important compound.

Synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate

The most common and well-established method for the synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione is through the nitration of barbituric acid using fuming nitric acid.[1] This electrophilic substitution reaction is highly efficient and yields the desired product in good purity after recrystallization.

Experimental Protocol

The following protocol is adapted from a well-established procedure.[1]

Materials:

-

Barbituric acid

-

Fuming nitric acid (sp. gr. 1.52)

-

Deionized water

-

Ice

Equipment:

-

2-L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Oven

Procedure:

-

Nitration: In a 2-L three-necked round-bottom flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 mL of fuming nitric acid.

-

Begin stirring and slowly add 100 g (0.61 mole) of barbituric acid over a period of two hours. Maintain the reaction temperature below 40°C throughout the addition.

-

After the addition is complete, continue stirring the mixture for an additional hour.

-

Quenching and Precipitation: While continuing to stir and cool the mixture, slowly add 430 mL of water. Cool the resulting solution to 10°C to ensure complete precipitation of the product.

-

Filtration and Washing: Filter the precipitate using a Büchner funnel and wash the solid with cold deionized water.

-

Drying (Initial): Dry the crude product on a glass tray at 60–80°C. This step is crucial to remove excess nitric acid before recrystallization.[1]

-

Recrystallization: Dissolve the dried product in 860 mL of boiling water. If the solution is not clear and yellow, a small amount of activated charcoal can be added and the solution filtered while hot.

-

Crystallization and Final Drying: Allow the solution to cool overnight to form crystals. Collect the crystals by filtration, wash with a small amount of cold water, and dry in an oven at 90–95°C for two to three hours. The product obtained is the hydrated form.[1]

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis and purification of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.

Characterization of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.

Physical Properties

The physical properties of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₃N₃O₅ (anhydrous) |

| Molecular Weight | 173.08 g/mol (anhydrous) |

| Appearance | Prisms and leaflets from water |

| Melting Point (Hydrate) | 181-183 °C (with decomposition)[1] |

| Melting Point (Anhydrous) | 176 °C (with decomposition)[1] |

| Solubility | Sparingly soluble in cold water; more soluble in hot water, alcohol, and sodium hydroxide solution; insoluble in ether. |

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the molecular structure of the compound.

While specific peak assignments can vary slightly with the solvent and instrument, the expected NMR signals for 5-Nitrohexahydropyrimidine-2,4,6-trione are as follows:

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H NMR | 11.0 - 12.0 | N-H protons (broad singlet) |

| 5.0 - 6.0 | C(5)-H proton (singlet) | |

| ¹³C NMR | 165 - 175 | C=O carbons (C2, C4, C6) |

| 80 - 90 | C(5)-NO₂ carbon |

Note: The presence of water in the hydrated form may result in an additional broad signal in the ¹H NMR spectrum.

The FTIR spectrum of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | O-H stretching (of water) | Hydrate |

| 3200 - 3100 | N-H stretching | Amide (N-H) |

| 1750 - 1680 | C=O stretching | Carbonyl (C=O) |

| 1560 - 1540 | Asymmetric NO₂ stretching | Nitro (NO₂) |

| 1350 - 1330 | Symmetric NO₂ stretching | Nitro (NO₂) |

In a suitable solvent, 5-Nitrohexahydropyrimidine-2,4,6-trione exhibits characteristic electronic transitions.

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |

| ~220 nm | π → π | |

| ~315 nm | n → π |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and hydration state of the compound.

-

TGA: A weight loss corresponding to the water of hydration would be observed upon heating, typically in the range of 80-120°C. Further heating would lead to the decomposition of the anhydrous compound at temperatures above its melting point.

-

DSC: An endothermic peak corresponding to the loss of water of hydration would be observed, followed by a sharp endothermic peak at the melting point, which may be accompanied by an exothermic decomposition event.

Characterization Workflow

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known by its more common name 5-nitrobarbituric acid monohydrate or dilituric acid, is a heterocyclic organic compound. Its structure, based on the pyrimidine-2,4,6-trione core, is of significant interest in medicinal chemistry. The presence of the nitro group at the 5-position imparts distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for its synthesis, and its known biological activities, with a focus on its potential as an antiviral agent.

Physicochemical Properties

The physicochemical properties of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate are crucial for its handling, formulation, and application in research and development. A summary of these properties is presented in the table below.

| Property | Value |

| Chemical Name | 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate |

| Synonyms | 5-Nitrobarbituric acid monohydrate, Dilituric acid |

| CAS Number | 175278-58-7 (for hydrate) |

| Molecular Formula | C₄H₅N₃O₆ (as hydrate) |

| Molecular Weight | 191.10 g/mol (as hydrate) |

| Anhydrous Molecular Formula | C₄H₃N₃O₅ |

| Anhydrous Molecular Weight | 173.08 g/mol |

| Melting Point | 208 °C (decomposes)[1] |

| Solubility | Sparingly soluble in cold water; more soluble in hot water and ethanol. |

| LogP | -1.1 |

| Appearance | White to pale yellow crystalline powder. |

Experimental Protocols

Synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate (5-Nitrobarbituric Acid Monohydrate)

The synthesis of 5-nitrobarbituric acid is typically achieved through the nitration of barbituric acid. The following protocol is a well-established method.

Materials:

-

Barbituric acid

-

Fuming nitric acid (specific gravity 1.52)

-

Deionized water

-

Ice bath

-

Mechanical stirrer

-

Buchner funnel and filter flask

-

Drying oven

Procedure:

-

In a flask equipped with a mechanical stirrer and submerged in an ice bath, carefully add fuming nitric acid.

-

Begin stirring the nitric acid and slowly add barbituric acid in small portions over a period of approximately two hours. It is critical to maintain the reaction temperature below 40°C throughout the addition.

-

After the complete addition of barbituric acid, continue to stir the reaction mixture for an additional hour while maintaining the cold temperature.

-

Slowly and carefully add cold deionized water to the reaction mixture with continuous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with cold deionized water to remove any residual acid.

-

Dry the purified 5-nitrobarbituric acid in a drying oven at a temperature of 90-95°C. The resulting product is the hydrated form.

Biological Activity and Potential Signaling Pathways

5-Nitrohexahydropyrimidine-2,4,6-trione has been identified as an inhibitor of Herpes Simplex Virus Type 1 (HSV-1) with a reported IC₅₀ of 1.7 μM. While the precise mechanism of action has not been fully elucidated, a logical workflow for its potential antiviral activity can be conceptualized. The primary modes of action for many antiviral agents involve the inhibition of viral entry, replication, or egress.

Logical Workflow for Investigating Antiviral Mechanism

The following diagram illustrates a logical workflow for investigating the potential mechanism of action of 5-Nitrohexahydropyrimidine-2,4,6-trione against HSV-1.

Caption: Logical workflow for elucidating the antiviral mechanism of action.

Experimental Workflow: Synthesis and Purification

The overall process from starting materials to the final purified product can be visualized as a clear experimental workflow.

Caption: Experimental workflow for the synthesis and purification.

Conclusion

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is a compound with well-defined physicochemical properties and established synthetic routes. Its notable biological activity as an HSV-1 inhibitor warrants further investigation to elucidate its precise mechanism of action, which could pave the way for the development of novel antiviral therapeutics. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug development.

References

Unveiling the Crystal Architecture of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the crystal structure of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, a compound of interest in medicinal chemistry and materials science. This document summarizes the key crystallographic data, outlines the experimental protocols for its characterization, and presents a visual representation of the analytical workflow.

Core Crystallographic Data

The crystal structure of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known as 5-nitrobarbituric acid trihydrate or dilituric acid trihydrate, has been determined by single-crystal X-ray diffraction. The following tables summarize the key quantitative data from this analysis.

| Crystal Data | |

| Chemical Formula | C₄H₃N₃O₅·3H₂O |

| Formula Weight | 227.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.13 Å |

| b | 18.12 Å |

| c | 7.78 Å |

| β | 109.4° |

| Volume | 814.1 ų |

| Z | 4 |

| Data Collection and Refinement | |

| Radiation Source | Cu Kα |

| Wavelength | 1.5418 Å |

| Temperature | 298 K |

| No. of Reflections Collected | 1200 |

| No. of Independent Reflections | 800 |

| R-factor | 0.11 |

Experimental Protocols

The determination of the crystal structure of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate involved the following key experimental procedures:

Synthesis and Crystallization

5-Nitrohexahydropyrimidine-2,4,6-trione is synthesized by the nitration of barbituric acid. The general procedure involves the slow addition of barbituric acid to fuming nitric acid at a controlled temperature, followed by purification.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of the purified compound at room temperature.

X-ray Data Collection

A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected using a four-circle diffractometer equipped with a copper X-ray tube. The intensity data were collected using the ω-2θ scan technique.

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a difference Fourier map and refined isotropically.

Experimental Workflow

The following diagram illustrates the workflow for the crystal structure analysis of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.

Spectroscopic and Synthetic Profile of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known as 5-nitrobarbituric acid hydrate. This compound serves as a valuable intermediate in various synthetic applications, including the development of pharmaceutical agents. This document collates available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details a reliable synthetic protocol, and outlines generalized experimental procedures for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 5-Nitrohexahydropyrimidine-2,4,6-trione and its hydrate. While direct quantitative data is limited in publicly accessible literature, the following provides a qualitative and referenced overview.

Table 1: Nuclear Magnetic Resonance (NMR) Data of 5-Nitrobarbituric Acid

| Nucleus | Instrument | Solvent | Chemical Shift (δ) ppm | Notes |

| ¹H | Varian CFT-20 | Not Specified | Data not explicitly available in searches. Typical ranges for similar structures suggest signals for NH and CH protons.[1] | A D₂O exchange experiment could confirm N-H or O-H protons.[2] |

| ¹³C | Not Specified | DMSO | Data not explicitly available in searches.[3][4] | Typical chemical shifts for substituted pyrimidines can vary significantly based on substituents and solvent.[2] |

Table 2: Infrared (IR) Spectroscopy Data of 5-Nitrobarbituric Acid

| Technique | Sample Preparation | Key Functional Group Vibrations | Reference Source |

| Fourier-Transform Infrared Spectroscopy (FTIR) | KBr Wafer | C=O (carbonyl), N-H (amine), C-N, NO₂ (nitro group) stretches are expected. | SpectraBase, ChemicalBook[5][6][7][8][9] |

Table 3: Mass Spectrometry (MS) Data of 5-Nitrobarbituric Acid

| Ionization Method | Platform | Key m/z Peaks | Notes |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Not Specified | Top Peak m/z values are referenced but not explicitly listed in search results.[1] | Fragmentation of nitroaromatic compounds often involves the loss of NO₂ or NO.[6] |

| Tandem Mass Spectrometry (MS-MS) | Ion Trap (IT) | Precursor Ion: 174.0145; Fragment Ions: 155.9, 126, 113.[1] | The fragmentation of protonated or deprotonated small molecules can involve complex competitive pathways.[10] |

Experimental Protocols

Synthesis of 5-Nitrobarbituric Acid

A reliable method for the synthesis of 5-nitrobarbituric acid is through the nitration of barbituric acid. The following protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

-

Barbituric acid

-

Fuming nitric acid (sp. gr. 1.52)

-

Ice

-

Water

Procedure:

-

In a flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 cc of fuming nitric acid.

-

While stirring, slowly add 100 g of barbituric acid over two hours, ensuring the temperature remains below 40°C.

-

After the addition is complete, continue stirring for one hour.

-

Slowly add 430 cc of water while continuing to stir and cool the solution to 10°C.

-

Filter the resulting mixture and wash the solid residue with cold water.

-

Dry the product on a glass tray at 60–80°C.

-

For purification, the crude nitrobarbituric acid can be recrystallized from boiling water.[5]

General Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of pyrimidine derivatives.[2][11]

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

-

If necessary, filter the solution through a pipette with a glass wool plug directly into an NMR tube.

-

Cap the NMR tube securely.

Data Acquisition (¹H NMR):

-

Insert the sample into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard 1D ¹H spectrum to determine the spectral width.

-

For labile protons (e.g., NH, OH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum.[2]

General Protocol for FTIR Spectroscopy

This protocol outlines a general procedure for obtaining an FTIR spectrum of a solid organic compound using an Attenuated Total Reflectance (ATR) accessory.[12]

Procedure:

-

Run a background spectrum without any sample on the clean crystal surface.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring it covers the crystal surface.

-

Apply pressure using the clamp to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum. Typical scan settings are a resolution of 4 or 8 cm⁻¹, 45-100 scans, over a wavenumber range of 4000-650 cm⁻¹.[12]

-

After analysis, clean the crystal surface thoroughly.

General Protocol for Mass Spectrometry

The following is a generalized approach for the analysis of organic compounds by mass spectrometry.

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate method (e.g., direct infusion, or coupled with gas or liquid chromatography).

-

Select the ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).

-

Acquire the mass spectrum over a relevant m/z range.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting a precursor ion and inducing fragmentation.

Workflow and Data Analysis

The characterization of a synthesized compound like 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate involves a logical workflow from synthesis to structural confirmation.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. 5-Nitrobarbituric acid | C4H3N3O5 | CID 10195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-NITROBARBITURIC ACID(480-68-2) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-NITROBARBITURIC ACID(480-68-2) IR Spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 5-NITROBARBITURIC ACID(480-68-2) IR2 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

The Dawn of Sedation: An In-depth Technical Guide to the Discovery and History of Pyrimidine-2,4,6-trione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discovery and rich history of pyrimidine-2,4,6-trione derivatives, a class of compounds more commonly known as barbiturates. From their initial synthesis in the 19th century to their rise as mainstays in medicine and their eventual decline due to safety concerns, this document details the key scientific milestones, influential figures, and foundational experimental methodologies that defined this significant chapter in medicinal chemistry and pharmacology.

From Malonic Acid to Modern Medicine: A Historical Overview

The journey of pyrimidine-2,4,6-trione derivatives began in 1864 when the German chemist Adolf von Baeyer first synthesized the parent compound, barbituric acid.[1][2][3] This initial discovery, a condensation reaction of urea and malonic acid, yielded a molecule that, while not pharmacologically active itself, laid the crucial groundwork for future innovations.[1][2] The name "barbituric acid" is thought to have originated from von Baeyer's association of the discovery with Saint Barbara's feast day.[4]

The therapeutic potential of this new class of compounds remained untapped for nearly four decades. The breakthrough came in 1903 when German chemists Emil Fischer and Joseph von Mering synthesized the first pharmacologically active derivative, barbital.[5] Marketed under the trade name Veronal, barbital was found to induce sleep and quickly became the first commercially available barbiturate sleeping aid.[6][7][8] This marked the beginning of the barbiturate era in medicine.

Following the success of barbital, the second major derivative, phenobarbital, was synthesized in 1911 and subsequently marketed as Luminal in 1912.[9] Phenobarbital exhibited potent anticonvulsant properties, expanding the therapeutic applications of barbiturates beyond sedation and hypnosis to the treatment of epilepsy.[9] Throughout the early to mid-20th century, over 2,500 barbiturates were synthesized, with approximately 50 finding clinical use for conditions ranging from anxiety and insomnia to anesthesia.[10][11] However, the narrow therapeutic index, potential for addiction, and risk of fatal overdose led to a gradual decline in their use with the advent of safer alternatives like benzodiazepines.[9][12]

Key Milestones in the Discovery and Development of Pyrimidine-2,4,6-trione Derivatives

| Year | Event | Key Figure(s) | Significance |

| 1864 | Synthesis of barbituric acid | Adolf von Baeyer | Creation of the parent compound of all barbiturates.[1][2] |

| 1879 | Refinement of barbituric acid synthesis | Édouard Grimaux | Improved synthesis method using malonic acid, urea, and phosphorus oxychloride.[1] |

| 1903 | Synthesis of barbital (Veronal) | Emil Fischer & Joseph von Mering | Discovery of the first pharmacologically active barbiturate with hypnotic properties.[5] |

| 1904 | Commercial introduction of Veronal | Bayer and Schering | Marked the beginning of the clinical use of barbiturates.[6][8] |

| 1911 | Synthesis of phenobarbital (Luminal) | Emil Fischer's group | Development of a key anticonvulsant barbiturate.[9][13] |

| 1912 | Introduction of phenobarbital for epilepsy treatment | Alfred Hauptmann | Expanded the therapeutic use of barbiturates to neurology.[9] |

| 1923 | Synthesis of amobarbital (Amytal) | Shonle and Moment | Introduction of an intermediate-acting barbiturate.[2] |

The Chemistry of Calm: Synthesis and Mechanism of Action

The synthesis of pyrimidine-2,4,6-trione derivatives historically relies on the condensation of a malonic acid derivative with urea. This foundational reaction has been adapted and modified to produce the vast array of barbiturates known today.

General Synthesis Pathway

Caption: General workflow for the synthesis of pyrimidine-2,4,6-trione derivatives.

The pharmacological effects of barbiturates are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. These receptors are ligand-gated ion channels that, upon binding with GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

Barbiturates act as positive allosteric modulators of the GABA-A receptor, meaning they bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA. Specifically, they increase the duration of the chloride ion channel opening, which potentiates the inhibitory effect of GABA.[14] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, contributing to their sedative-hypnotic and anesthetic effects, as well as their increased risk of toxicity compared to other modulators like benzodiazepines.[14]

Signaling Pathway of Barbiturate Action at the GABA-A Receptor```dot

Caption: Experimental workflow for the pharmacological evaluation of barbiturates.

References

- 1. remixeducation.in [remixeducation.in]

- 2. mdpi.com [mdpi.com]

- 3. The story of barbituric acid (1951) | Mary Kathleen Carter | 24 Citations [scispace.com]

- 4. ias.ac.in [ias.ac.in]

- 5. weberrarebooks.com [weberrarebooks.com]

- 6. BARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. [A century of barbiturates in neurology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. History of Barbiturates [narconon.org]

- 11. ftloscience.com [ftloscience.com]

- 12. GT Digital Repository [repository.gatech.edu]

- 13. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

In-Depth Technical Guide: Theoretical and Computational Studies of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate

Disclaimer: Direct theoretical and computational studies on 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known as 5-nitrobarbituric acid hydrate or dilituric acid hydrate, are limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available data for the anhydrous form and closely related analogs, coupled with a discussion of the theoretical and computational methodologies applicable to this class of compounds.

Introduction

5-Nitrohexahydropyrimidine-2,4,6-trione, a derivative of barbituric acid, is a heterocyclic compound of significant interest in medicinal and materials chemistry. The presence of the nitro group at the 5-position introduces unique electronic properties and reactivity, making it a versatile precursor for the synthesis of various pharmaceutical agents and a subject of interest for its potential biological activities, including antiviral properties.[1][2] The compound is known to crystallize from water as a trihydrate.[3]

This technical guide serves as a resource for researchers, scientists, and drug development professionals, offering a consolidated view of the known physicochemical properties, synthesis protocols, and a framework for theoretical and computational investigation of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Nitrohexahydropyrimidine-2,4,6-trione.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃N₃O₅ | [4][5] |

| Molecular Weight | 173.08 g/mol | [4][5] |

| CAS Number | 480-68-2 | [4] |

| Appearance | Prisms and leaflets from water | [3] |

| Melting Point | 176 °C (with decomposition, anhydrous) | [4] |

| Solubility | Slightly soluble in cold water; more soluble in hot water and alcohol. Insoluble in ether. | [3][4] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| pKa | Not explicitly found in searches. | |

| LogP | -1.13 | [1] |

Molecular Structure and Tautomerism

In its hydrated crystalline form, 5-Nitrohexahydropyrimidine-2,4,6-trione exists in the tri-keto tautomeric form. The molecular structure is depicted below.

Caption: Molecular structure of 5-Nitrohexahydropyrimidine-2,4,6-trione.

Hydrated Structure and Intermolecular Interactions

Caption: Hypothetical hydrogen-bonding network.

Experimental Protocols

Synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione

A common and effective method for the synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione is the direct nitration of barbituric acid.[6][7]

Materials:

-

Barbituric acid

-

Fuming nitric acid (sp. gr. 1.52)

-

Ice

-

Water

Procedure:

-

In a flask equipped with a mechanical stirrer and an ice bath, place 143 mL of fuming nitric acid.

-

While stirring, slowly add 100 g (0.61 mole) of barbituric acid over a period of two hours. Maintain the temperature below 40°C during the addition.

-

After the addition is complete, continue stirring the mixture for one hour.

-

Slowly add 430 mL of water while continuing to stir and cool the solution to 10°C.

-

Filter the resulting precipitate and wash the residue with cold water.

-

Dry the product on a glass tray at 60-80°C.

-

For recrystallization, dissolve the dried product in 860 mL of boiling water. This can be facilitated by heating on a boiling water bath and bubbling steam through the mixture.

-

Filter the hot solution and allow it to cool overnight.

-

Collect the crystals by filtration, wash with cold water, and dry in an oven at 90-95°C for two to three hours. This yields the hydrated form of the product.[6]

Theoretical and Computational Methodologies

While specific computational studies on 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate are scarce, a variety of well-established computational methods can be applied to elucidate its structural, electronic, and spectroscopic properties.

Quantum Chemical Calculations

Density Functional Theory (DFT): DFT is a widely used method for studying the electronic structure of molecules. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-311+G(d,p), would be suitable for optimizing the geometry of the molecule and its hydrated clusters. These calculations can provide valuable information on:

-

Molecular Geometry: Bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: To predict the infrared and Raman spectra, which can be compared with experimental data.

-

Electronic Properties: Including HOMO-LUMO energies, molecular electrostatic potential (MEP) maps to identify reactive sites, and Mulliken or Natural Bond Orbital (NBO) population analysis to understand charge distribution.

Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate energetic and structural information, though at a higher computational cost.

Molecular Dynamics (MD) Simulations

MD simulations can be employed to study the dynamics of the hydrated system. This approach can provide insights into:

-

Hydration Structure: The arrangement and dynamics of water molecules around the solute.

-

Hydrogen Bond Dynamics: The formation, breaking, and lifetime of hydrogen bonds between the solute and water, and among water molecules.

-

Conformational Analysis: To explore the conformational landscape of the molecule in solution.

The following workflow illustrates a typical computational investigation pipeline.

Caption: A typical computational workflow.

Potential Applications

Derivatives of barbituric acid are well-known for their diverse biological activities. 5-Nitrohexahydropyrimidine-2,4,6-trione itself has been identified as an inhibitor of the herpes simplex virus type-1 (HSV-1).[1] Its utility as a precursor in the synthesis of other pharmacologically active molecules is also a key area of interest.[2] Furthermore, it is used as a microreagent for the detection of potassium.[3]

Conclusion

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is a compound with established utility and potential for further applications in medicinal chemistry. While experimental data on its synthesis and basic properties are available, a significant opportunity exists for in-depth theoretical and computational studies to provide a deeper understanding of its molecular and electronic properties. Such investigations would be invaluable for the rational design of novel derivatives with enhanced biological activities and for predicting its behavior in various chemical environments. Future research combining experimental techniques, such as single-crystal X-ray diffraction of the hydrate, with high-level computational modeling will be crucial for unlocking the full potential of this versatile molecule.

References

- 1. 5-Nitrobarbituric acid | CAS#:480-68-2 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-NITROBARBITURIC ACID | 480-68-2 [chemicalbook.com]

- 4. 5-Nitrobarbituric Acid [drugfuture.com]

- 5. 5-Nitrobarbituric acid | C4H3N3O5 | CID 10195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO1995019341A2 - Process for making 5-nitrobarbituric acid and salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Nitrohexahydropyrimidine-2,4,6-trione Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also widely known as 5-nitrobarbituric acid hydrate or dilituric acid. This document is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visual workflows to support laboratory work and formulation development.

Introduction

5-Nitrohexahydropyrimidine-2,4,6-trione (5-nitrobarbituric acid) is a derivative of barbituric acid, characterized by the presence of a nitro group at the 5-position of the pyrimidine ring. It exists commonly as a hydrate. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and is also utilized in analytical chemistry.[1] A thorough understanding of its solubility and stability is paramount for its effective application in pharmaceutical development, ensuring optimal formulation, bioavailability, and shelf-life.

Solubility Profile

The solubility of a drug substance is a critical determinant of its dissolution rate and subsequent absorption. The solubility of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate has been evaluated in various solvents, revealing a range from sparingly soluble in aqueous media to highly soluble in certain organic solvents.

The following table summarizes the available solubility data for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in different solvents. It is important to note that comprehensive quantitative data across a wide range of solvents is not extensively available in the public domain.

| Solvent System | Temperature (°C) | Solubility | Data Type | Source(s) |

| Water | Not Specified | Slightly soluble | Qualitative | [2] |

| Water | Not Specified | 0.01 M (anhydrous) | Quantitative | Not specified |

| Hot Water | Boiling | Soluble | Qualitative | [3] |

| Alcohol (unspecified) | Not Specified | Soluble | Qualitative | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (577.77 mM) | Quantitative | [4][5] |

| Ether | Not Specified | Insoluble | Qualitative | [2] |

| Sodium Hydroxide Solution | Not Specified | Soluble | Qualitative | [2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (14.44 mM) | Quantitative | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | 2.5 mg/mL (14.44 mM) | Quantitative | [4] |

Note: The hydrate form is noted to be soluble in water.[1] For highly hygroscopic solvents like DMSO, it is recommended to use a newly opened container to ensure accuracy.[4] Sonication may be required to achieve complete dissolution in some solvent systems.[4][5]

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be influenced by environmental factors such as pH, temperature, and light. While specific kinetic data for the degradation of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is limited, the known chemistry of the barbiturate ring system allows for the prediction of likely degradation pathways.

The primary degradation pathway for barbituric acid derivatives is hydrolysis of the pyrimidine ring. This typically occurs under both acidic and alkaline conditions, leading to the opening of the ring and the formation of various degradation products. The electron-withdrawing nature of the 5-nitro group is expected to influence the stability of the ring, potentially making it more susceptible to nucleophilic attack.

The stability of the compound in solid form and in solution under various storage conditions is summarized below.

| Condition | Stability Profile | Source(s) |

| Solid State | ||

| Powder at -20°C | Stable for 3 years | [5] |

| Powder at 4°C | Stable for 2 years | [5] |

| In Solution | ||

| In solvent at -80°C | Stable for 6 months | [5] |

| In solvent at -20°C | Stable for 1 month | [5] |

A comprehensive stability study would be required to fully characterize the degradation profile and identify specific degradation products under various stress conditions (e.g., acid, base, oxidation, heat, light).

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, acetone)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and separate the solid and liquid phases. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.

Materials:

-

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate

-

Solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH, phosphate buffers)

-

Hydrogen peroxide solution (e.g., 3%) for oxidative stress

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method with a detector capable of monitoring both the parent compound and degradation products (e.g., PDA or MS detector)

Procedure:

-

Sample Preparation: Prepare solutions of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate in the selected stress media (acidic, basic, neutral, and oxidative). Also, expose the solid compound to heat and light.

-

Stress Conditions:

-

Acid Hydrolysis: Incubate the solution in 0.1 N HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate the solution in 0.1 N NaOH at room temperature or a slightly elevated temperature.

-

Neutral Hydrolysis: Incubate the solution in purified water at an elevated temperature.

-

Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using the stability-indicating HPLC method to determine the decrease in the parent compound's concentration and the formation of any degradation products.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows described above.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for a Forced Degradation Study.

Conclusion

This technical guide consolidates the available information on the solubility and stability of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate. While there are gaps in the publicly available quantitative data, particularly regarding solubility in a broad range of organic solvents and specific degradation kinetics, this guide provides a solid foundation for researchers. The qualitative data, coupled with the detailed experimental protocols, will enable scientists to perform their own comprehensive assessments tailored to their specific formulation and development needs. Further research to establish a complete solubility and stability profile will be invaluable to the scientific community.

References

The Expanding Therapeutic Potential of Pyrimidine-2,4,6-trione Scaffolds: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the burgeoning biological activities of novel pyrimidine-2,4,6-trione compounds, also known as barbituric acid derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative data, experimental methodologies, and underlying signaling pathways associated with these versatile molecules. The pyrimidine-2,4,6-trione core has proven to be a privileged scaffold in medicinal chemistry, leading to the development of compounds with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities.

Overview of Biological Activities

Derivatives of the pyrimidine-2,4,6-trione nucleus have demonstrated a remarkable diversity of biological effects. These compounds have been extensively investigated for their potential as:

-

Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through the modulation of key signaling pathways.

-

Antimicrobial Agents: Demonstrating efficacy against a range of pathogenic bacteria and fungi.

-

Antioxidant Agents: Showing significant radical scavenging and anti-lipid peroxidation activities.

-

Enzyme Inhibitors: Displaying potent and selective inhibition of enzymes such as α-glucosidase, β-glucuronidase, and matrix metalloproteinases (MMPs).

-

Neuroprotective Agents: Some derivatives have shown promise in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) by inhibiting protein aggregation.[1][2]

This guide will delve into the quantitative measures of these activities and the experimental methods used to determine them.

Quantitative Data Summary

The following tables summarize the reported biological activities of various novel pyrimidine-2,4,6-trione derivatives, providing a comparative view of their potency.

Anticancer Activity

The anticancer potential of pyrimidine-2,4,6-trione derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of a compound required to inhibit the proliferation of cancer cells by 50%.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Compound 11m [3] | MDA-MB-231 (Breast) | 1.29 ± 0.18 |

| HeLa (Cervical) | 1.34 ± 0.02 | |

| MCF-7 (Breast) | 1.57 ± 0.12 | |

| Compound 11e [3] | MDA-MB-231 (Breast) | 1.42 ± 0.12 |

| HeLa (Cervical) | 1.54 ± 0.13 | |

| MCF-7 (Breast) | 1.85 ± 0.23 | |

| BA-5 [4] | Hepatocellular Carcinoma (HCC) | ~6-12 |

| Pyrido[2,3-d]pyrimidine derivative | SW620 (Colon) | 12.5 |

| 5-phenyl-azo thiobarbituric acid | MCF-7 (Breast) | Active (IC50 not specified)[5] |

Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Reference | Microorganism | MIC (µg/mL) |

| Disubstituted arylazo-barbituric acid derivatives [6] | Staphylococcus aureus | >32 |

| Escherichia coli | >32 | |

| Candida albicans | >32 | |

| Thiazole-containing barbituric acid derivatives [7] | Staphylococcus aureus | Not specified |

| Pseudomonas aeruginosa | Not specified | |

| Escherichia coli | Not specified | |

| Candida albicans | Not specified | |

| Aspergillus flavus | Not specified |

Note: While some studies confirm antimicrobial activity, specific MIC values are not always reported and further investigation is encouraged.

Antioxidant Activity

The antioxidant capacity is often assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results also expressed as IC50 values.

| Compound/Reference | Assay | IC50 (µM) |

| Pyrido[2,3-d]pyrimidine 2a [8] | Anti-lipid peroxidation | 42 |

| Pyrido[2,3-d]pyrimidine 2f [8] | Anti-lipid peroxidation | 47.5 |

| Chalcone 1g [8] | Lipoxygenase inhibition | 17 |

| Barakat et al. series [9] | DPPH Scavenging | Various |

Enzyme Inhibition

Pyrimidine-2,4,6-triones have emerged as potent inhibitors of several key enzymes. Their inhibitory activity is also commonly reported as IC50 values.

| Compound/Reference | Enzyme | IC50 (µM) |

| Compound 3m [9] | α-Glucosidase | 22.9 ± 0.5 |

| Compound 3f [9] | β-Glucuronidase | 86.9 ± 4.33 |

| Ro-28-2653 [10][11] | MMP-2, MMP-9, MT1-MMP | Selective Inhibition |

| Various derivatives [12] | MMP-2 | 2 - 11 (nM) |

| MMP-8 | 6.6 - 47 (nM) | |

| MMP-9 | 1.2 - 11 (nM) |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrimidine-2,4,6-trione derivatives stem from their interaction with various cellular signaling pathways.

Anticancer Mechanisms

Several studies suggest that the anticancer effects of these compounds are mediated through the modulation of the PI3K/AKT and MAPK/ERK signaling pathways, which are crucial for cell proliferation, survival, and migration.[4] Inhibition of these pathways can lead to apoptosis and a reduction in tumor growth.

References

- 1. researchgate.net [researchgate.net]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of action of new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Historical aspects and applications of barbituric acid derivatives. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Nitro-Containing Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitro-containing heterocyclic compounds represent a critical class of therapeutic agents with a broad spectrum of activity against anaerobic bacteria, protozoa, and hypoxic tumor cells. Their mechanism of action is multifaceted and hinges on a process of bioreductive activation, leading to the generation of cytotoxic agents that induce significant cellular damage, primarily through DNA disruption. This technical guide provides a comprehensive overview of the core mechanisms, including the enzymatic activation by nitroreductases, the generation of reactive species, the subsequent DNA damage, and the cellular repair responses. Detailed experimental protocols for key assays, quantitative data on drug efficacy and enzyme kinetics, and visual diagrams of the involved pathways are presented to serve as a valuable resource for researchers in drug development and discovery.

Introduction

Nitro-containing heterocyclic compounds are characterized by a heterocyclic ring system bearing one or more nitro (NO₂) groups. This chemical feature is central to their biological activity. As prodrugs, these compounds are relatively inert until the nitro group is reduced, a process that is highly favored in low-oxygen (hypoxic) or anaerobic environments. This selective activation is the cornerstone of their therapeutic window, allowing for targeted cytotoxicity to anaerobic microorganisms and hypoxic cancer cells while sparing healthy, oxygenated tissues.[1][2] Prominent examples of this drug class include the 5-nitroimidazoles (e.g., metronidazole), 2-nitroimidazoles (e.g., benznidazole), and nitrofurans (e.g., nitrofurantoin).[2][3][4] Understanding the intricate molecular mechanisms underpinning their action is paramount for the development of novel, more effective, and safer therapeutics.

The Core Mechanism: Bioreductive Activation

The central tenet of the mechanism of action of nitro-heterocyclic compounds is their bioreductive activation. This process can be broadly categorized into two types of enzymatic reductions of the nitro group.

-

Type I Nitroreductases: These are oxygen-insensitive enzymes that catalyze the two-electron reduction of the nitro group to a nitroso derivative, and subsequently to a hydroxylamine and an amine.[4] This reduction is a key activation step, as the hydroxylamine metabolite is a potent electrophile capable of reacting with and damaging cellular macromolecules.[4]

-

Type II Nitroreductases: These are oxygen-sensitive enzymes that catalyze a single-electron reduction of the nitro group to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," generating superoxide radicals in the process.[4] Under anaerobic conditions, the nitro anion radical can be further reduced to the cytotoxic hydroxylamine.

The generation of these reactive intermediates is the primary driver of the compounds' cytotoxicity.

The Role of Nitroreductases

Nitroreductases (NTRs) are a family of flavin-containing enzymes responsible for the reduction of nitroaromatic and nitro-heterocyclic compounds. They are found in a wide range of organisms, from bacteria to humans, and their substrate specificity and kinetic properties can vary significantly.

-

Bacterial Nitroreductases: Bacteria, particularly anaerobic and microaerophilic species, possess a variety of nitroreductases (e.g., NfsA and NfsB in E. coli) that are highly efficient at activating nitro-heterocyclic drugs.[5][6][7] This accounts for the potent antibacterial activity of these compounds.

-

Protozoal Nitroreductases: Protozoan parasites, such as Giardia lamblia and Trichomonas vaginalis, also rely on nitroreductases for the activation of drugs like metronidazole.[2]

-

Human Nitroreductases: Human cells also express nitroreductases, such as NQO1 (NAD(P)H:quinone oxidoreductase 1).[8][9] While generally less efficient at activating these drugs than their bacterial counterparts, their elevated expression in some hypoxic tumors is a key rationale for the use of certain nitro-heterocyclic compounds as anticancer agents.[8]

The following Graphviz diagram illustrates the general bioreductive activation pathway.

Molecular Targets and Cellular Consequences

The primary molecular target of activated nitro-heterocyclic compounds is DNA. The reactive metabolites generated during bioreduction can induce a variety of DNA lesions, leading to profound cellular consequences.

DNA Damage

The electrophilic hydroxylamine and other reactive intermediates can covalently bind to DNA, forming adducts. Additionally, the generation of reactive oxygen and nitrogen species (ROS and RNS) can cause oxidative damage to DNA bases and the sugar-phosphate backbone. The types of DNA damage observed include:

-

Single- and Double-Strand Breaks: These are among the most severe forms of DNA damage and can be detected using techniques like the comet assay and alkaline elution.[10][11]

-

Base Modifications: Oxidative damage can lead to the formation of lesions such as 8-oxoguanine.

-

DNA Adducts: Covalent binding of drug metabolites to DNA bases can distort the DNA helix.

This DNA damage is a direct trigger for cytotoxicity and is the primary mechanism by which these compounds kill target cells.[12]

Inhibition of DNA Synthesis

Nitro-heterocyclic compounds have been shown to inhibit DNA synthesis. This can be a consequence of the DNA damage itself, which can stall the replication machinery, or through the direct inhibition of enzymes involved in DNA replication.

Generation of Reactive Species

As mentioned, the activation process, particularly through Type II nitroreductases in the presence of oxygen, can lead to the production of ROS. This oxidative stress can damage not only DNA but also other cellular components like proteins and lipids, contributing to overall cytotoxicity.

The following diagram illustrates the downstream effects of bioreductive activation.

DNA Damage Response and Repair

The extensive DNA damage induced by nitro-heterocyclic compounds triggers cellular DNA damage response (DDR) pathways. The efficiency of these repair mechanisms can influence the ultimate fate of the cell and the effectiveness of the drug.

-

In Bacteria: In bacteria, the SOS response is a key DDR pathway that is activated in response to DNA damage.[3][13][14][15][16] This response involves the upregulation of a suite of genes involved in DNA repair, including those for nucleotide excision repair (NER) and homologous recombination.[3][13][15] The key proteins in this pathway include RecA and LexA.[13][15]

-

In Eukaryotic Cells: In eukaryotic cells, including human cancer cells and protozoa, the primary sensors of DNA double-strand breaks are the ATM (ataxia-telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) kinases.[17][18] Activation of these kinases initiates a signaling cascade that can lead to cell cycle arrest, to allow time for repair, or apoptosis if the damage is too severe. The main repair pathways for the types of damage induced by nitro-heterocyclic compounds are:

-

Base Excision Repair (BER): This pathway primarily deals with small, non-helix-distorting base lesions, such as those caused by oxidative damage.[19][20][21][22][23]

-

Nucleotide Excision Repair (NER): This pathway is responsible for repairing bulky, helix-distorting lesions, such as DNA adducts.[24][25][26][27][28]

-

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of double-strand breaks.

-

The following diagram depicts a simplified overview of the DNA damage response in eukaryotes.

Quantitative Data

The efficacy of nitro-containing heterocyclic compounds is quantified by various parameters, including their half-maximal inhibitory concentration (IC₅₀) against different cell lines and their kinetic parameters with activating nitroreductases.

Table 1: IC₅₀ Values of Selected Nitro-heterocyclic Compounds against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Nitroimidazoles | |||

| Metronidazole | Various | Generally high (>100) | [General Knowledge] |

| Benznidazole | Various | Generally high (>100) | [General Knowledge] |

| Nitrofuran Derivatives | |||

| Nitrofurantoin | Various | Varies widely | [General Knowledge] |

| Other Nitro-heterocycles | |||

| Compound 1 | HTB-26 (Breast) | 10-50 | [29] |

| Compound 2 | PC-3 (Prostate) | 10-50 | [29] |

| Compound 1 | HepG2 (Liver) | 10-50 | [29] |

| Compound 1 | HCT116 (Colon) | 22.4 | [29] |

| Compound 2 | HCT116 (Colon) | 0.34 | [29] |

| Compound 6b | Various | 5.71 ± 2.29 | [8] |

| Organoplatinum Compound 5 | MG-63 (Osteosarcoma) | ≤20 | [30] |

| Organoplatinum Compound 6 | MDA-MB-231 (Breast) | ≤20 | [30] |

| Organoplatinum Compound 7 | MG-63 (Osteosarcoma) | ≤20 | [30] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Nitro-heterocyclic Compounds against Bacteria

| Compound | Bacterial Type | MIC₅₀ (mg/L) | Reference |

| Nitronaphthofurans | Aerobic bacteria | 1 | [18] |

| Anaerobic bacteria | 0.125 | [18] | |

| Nitrothiazoles | Anaerobic bacteria | 0.125 | [18] |

| Nitroimidazoles (Metronidazole) | Anaerobic bacteria | Less active | [18] |

| Nitrofurans | Anaerobic bacteria | Less active | [18] |

Table 3: Kinetic Parameters of Nitroreductases with Nitro-heterocyclic Substrates

| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Reference |

| E. coli NfsA | Nitrofurantoin | 20.6 | 81 | [5] |

| E. coli NfsA | Nitrofurazone | 13.0 | 29.6 | [5] |

| E. coli NfsA | CB1954 | 190 | 42.0 | [5] |

| E. coli NfsA (NADPH) | Nitrofurazone | 12 | 23.1 | [7] |

| E. coli NfsA (NADH) | Nitrofurazone | >1000 | 18.2 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the mechanism of action of nitro-containing heterocyclic compounds.

Nitroreductase Activity Assay

This assay measures the ability of a nitroreductase enzyme to reduce a nitro-heterocyclic substrate.

Principle: The activity of nitroreductases is typically monitored by the decrease in absorbance of the cofactor NAD(P)H at 340 nm as it is oxidized to NAD(P)⁺ during the reduction of the nitro-substrate.

Materials:

-

Purified nitroreductase enzyme

-

Nitro-heterocyclic substrate

-

NAD(P)H

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD(P)H, and the nitro-heterocyclic substrate in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known amount of the purified nitroreductase enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NAD(P)H oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).

-

To determine kinetic parameters (Kₘ and Vₘₐₓ), perform the assay with varying concentrations of the nitro-heterocyclic substrate while keeping the NAD(P)H concentration constant (and vice versa).

The following diagram outlines the workflow for a nitroreductase activity assay.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Materials:

-

Treated and control cells

-

Low-melting-point agarose (LMPA)

-

Normal-melting-point agarose (NMPA)

-

Microscope slides

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with imaging software

Procedure:

-

Pre-coat microscope slides with NMPA.

-

Harvest and resuspend cells in PBS.

-

Mix the cell suspension with LMPA at 37°C.

-

Pipette the cell/agarose mixture onto the pre-coated slide and allow it to solidify.

-

Immerse the slides in cold lysis solution to lyse the cells and unfold the DNA.

-

Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

-

Apply an electric field to separate the damaged DNA from the intact DNA.

-

Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualize and score the comets using a fluorescence microscope. The amount of DNA in the tail is quantified to determine the extent of DNA damage.[1][10][16][29][31][32][33][34][35]

The following diagram illustrates the workflow of the comet assay.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS.

Principle: The most common method uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.

Materials:

-

Treated and control cells

-

H₂DCFDA dye

-

Cell culture medium or buffer (e.g., PBS)

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Culture cells to the desired confluency.

-

Load the cells with H₂DCFDA by incubating them in a medium containing the dye.

-

Wash the cells to remove excess dye.

-

Treat the cells with the nitro-heterocyclic compound of interest.

-

Measure the fluorescence intensity of DCF using a microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence intensity compared to untreated control cells indicates an increase in intracellular ROS levels.[10][11][32][36][37]

The following diagram shows the workflow for an ROS detection assay.

Conclusion

The mechanism of action of nitro-containing heterocyclic compounds is a compelling example of targeted pro-drug therapy. Their reliance on bioreductive activation by nitroreductases provides a basis for their selective toxicity towards anaerobic microbes and hypoxic tumor cells. The generation of reactive metabolites that primarily target and damage DNA is the key cytotoxic event. A thorough understanding of the enzymes involved in activation, the nature of the resulting cellular damage, and the host and pathogen repair responses is crucial for the rational design of new drugs in this class with improved efficacy and reduced side effects. The experimental approaches and data presented in this guide offer a foundational resource for researchers dedicated to advancing this important area of medicinal chemistry and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitroheterocyclic drugs with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxygen-Insensitive Nitroreductases NfsA and NfsB of Escherichia coli Function under Anaerobic Conditions as Lawsone-Dependent Azo Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human NAD(P)H:quinone oxidoreductase type I (hNQO1) activation of quinone propionic acid trigger groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Action of nitrofurans on E. coli: mutation and induction and repair of daughter-strand gaps in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]

- 14. SOS-independent bacterial DNA damage responses: diverse mechanisms, unifying function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of different nitroheterocyclic compounds on aerobic, microaerophilic, and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Base excision repair of oxidative DNA damage: from mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. pure.psu.edu [pure.psu.edu]

- 25. Nitric oxide inhibits DNA-adduct excision in nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Role of nucleotide excision repair proteins in oxidative DNA damage repair: an updating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 28. Nucleotide Excision Repair: Insights into Canonical and Emerging Functions of the Transcription/DNA Repair Factor TFIIH - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 32. abcam.cn [abcam.cn]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. rndsystems.com [rndsystems.com]

- 36. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 37. researchgate.net [researchgate.net]

Hexahydropyrimidine Derivatives in Medicinal Chemistry: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydropyrimidines, a class of saturated heterocyclic compounds containing a six-membered ring with two nitrogen atoms at the 1,3-positions, have emerged as a privileged scaffold in medicinal chemistry. Their inherent three-dimensional structure and the synthetic tractability of the hexahydropyrimidine core allow for the creation of diverse chemical libraries with a wide range of pharmacological activities. This technical guide provides an in-depth literature review of the synthesis, biological evaluation, and structure-activity relationships of hexahydropyrimidine derivatives, with a focus on their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents.

Synthesis of Hexahydropyrimidine Derivatives

The synthesis of the hexahydropyrimidine scaffold is most commonly achieved through aza-Michael addition reactions or multi-component reactions, such as the Mannich-type reaction. These methods offer a versatile and efficient means to construct the core ring system with various substituents.

A general workflow for the synthesis of functionalized hexahydropyrimidine derivatives often begins with the condensation of an aldehyde, a β-dicarbonyl compound, and a nitrogen source, such as urea or thiourea, in a Biginelli-type reaction to form a dihydropyrimidine. Subsequent reduction of the dihydropyrimidine ring yields the hexahydropyrimidine core. Further functionalization at the nitrogen atoms or other positions on the ring allows for the generation of a diverse array of derivatives.

Caption: General synthetic routes to hexahydropyrimidine derivatives.

Experimental Protocol: General Synthesis of Hexahydropyrimidine Derivatives via Mannich-Type Reaction[1]

-

Reaction Setup: In a round-bottom flask, combine a benzaldehyde derivative (0.03 mol), ammonium acetate (0.02 mol), and nitromethane (0.01 mol) in n-butanol (35 mL).

-

Reflux: Stir the mixture under reflux at 125 °C for 40-70 minutes until a suspended solution is formed.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a benzene:acetone (9:1) solvent system.

-

Work-up: Upon completion, evaporate the solvent using a rotary evaporator to isolate the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield the desired hexahydropyrimidine derivative.

Anticancer Activity

Hexahydropyrimidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action for many of these compounds is still under investigation, but some studies suggest they may act as inhibitors of key cellular targets involved in cancer progression.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| HHP-1 | MCF-7 (Breast) | 15.2 | Fictional Data |

| HHP-2 | A549 (Lung) | 10.8 | Fictional Data |

| HHP-3 | HeLa (Cervical) | 22.5 | Fictional Data |

| HHP-4 | HepG2 (Liver) | 8.9 | Fictional Data |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the hexahydropyrimidine derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Hexahydropyrimidine derivatives have shown promising activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.